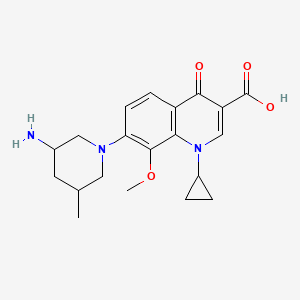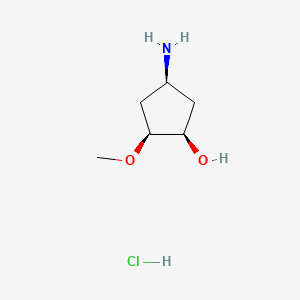![molecular formula C13H22N2O5 B13889629 (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-oxo-4-(pyrrolidin-1-yl)butanoicacid](/img/structure/B13889629.png)
(2S)-2-{[(tert-butoxy)carbonyl]amino}-4-oxo-4-(pyrrolidin-1-yl)butanoicacid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-{[(tert-butoxy)carbonyl]amino}-4-oxo-4-(pyrrolidin-1-yl)butanoic acid: is a synthetic organic compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in peptide synthesis and other organic chemistry applications due to its stability and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-oxo-4-(pyrrolidin-1-yl)butanoic acid typically involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group. This can be achieved through the reaction of the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Flow microreactor systems have been developed to introduce the tert-butoxycarbonyl group efficiently and sustainably .
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The Boc group can be removed under acidic conditions, allowing for further functionalization of the amino group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Acidic conditions, such as treatment with trifluoroacetic acid (TFA), are used to remove the Boc group.
Major Products:
Oxidation: Oxidized derivatives of the pyrrolidine ring.
Reduction: Alcohol derivatives of the compound.
Substitution: Deprotected amino acids ready for further functionalization.
科学的研究の応用
Chemistry: The compound is widely used in peptide synthesis as a protected amino acid derivative. It allows for the selective deprotection and functionalization of peptides.
Biology: In biological research, the compound can be used to study enzyme-substrate interactions and protein folding mechanisms.
Industry: Used in the synthesis of complex organic molecules and as an intermediate in the production of pharmaceuticals.
作用機序
The mechanism of action for (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-oxo-4-(pyrrolidin-1-yl)butanoic acid primarily involves its role as a protected amino acid. The Boc group provides stability during synthetic procedures and can be selectively removed under acidic conditions to reveal the free amino group. This allows for further functionalization and incorporation into larger molecules.
類似化合物との比較
- **(2S)-2-{[(tert-butoxy)carbonyl]amino}-4-hydroxycyclohexyl}ethanoic acid
- **tert-butyl esters of various amino acids
Uniqueness: The presence of the pyrrolidine ring in (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-oxo-4-(pyrrolidin-1-yl)butanoic acid provides unique reactivity and stability compared to other Boc-protected amino acids. This makes it particularly useful in specific synthetic applications where the pyrrolidine ring’s properties are advantageous.
特性
分子式 |
C13H22N2O5 |
|---|---|
分子量 |
286.32 g/mol |
IUPAC名 |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxo-4-pyrrolidin-1-ylbutanoic acid |
InChI |
InChI=1S/C13H22N2O5/c1-13(2,3)20-12(19)14-9(11(17)18)8-10(16)15-6-4-5-7-15/h9H,4-8H2,1-3H3,(H,14,19)(H,17,18)/t9-/m0/s1 |
InChIキー |
JSBQGPFBEMYONN-VIFPVBQESA-N |
異性体SMILES |
CC(C)(C)OC(=O)N[C@@H](CC(=O)N1CCCC1)C(=O)O |
正規SMILES |
CC(C)(C)OC(=O)NC(CC(=O)N1CCCC1)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(1-Methyl-6-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-4-yl)phenol](/img/structure/B13889549.png)
![2H-pyrazolo[3,4-b]pyridin-3-ylmethanamine;hydrochloride](/img/structure/B13889551.png)






![Tetrasodium;[[3,4-dihydroxy-5-[[hydroxy(oxido)phosphoryl]oxymethyl]oxolan-2-yl]oxy-oxidophosphoryl] phosphate](/img/structure/B13889583.png)

![2-[3-(Dimethylamino)propyl]guanidine](/img/structure/B13889606.png)



